N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
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Overview
Description
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine is a complex organic compound with the molecular formula C19H25N3O2S This compound is known for its unique structural features, which include a mesitylmethyl group, a sulfanyl linkage, and a nitro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the mesitylmethyl sulfanyl intermediate: This step involves the reaction of mesitylmethyl chloride with a thiol compound under basic conditions to form the mesitylmethyl sulfanyl intermediate.
Alkylation: The intermediate is then reacted with 2-methylpropyl bromide in the presence of a strong base to introduce the 2-methylpropyl group.
Nitration: The final step involves the nitration of the pyridine ring using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a catalyst, sodium borohydride
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino-substituted pyridine derivatives
Substitution: Various substituted pyridine derivatives depending on the electrophile used
Scientific Research Applications
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(phenylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
- N-{2-[(benzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
- N-{2-[(p-tolylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
Uniqueness
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine is unique due to the presence of the mesitylmethyl group, which imparts steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13-9-14(2)16(15(3)10-13)11-25-19(4,5)12-21-18-17(22(23)24)7-6-8-20-18/h6-10H,11-12H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPUMUIDGFDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC2=C(C=CC=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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